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Compound of Interest

Compound Name: 2-Chloroacrolein

Cat. No.: B1216256

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists,
and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
highly reactive a,-unsaturated aldehyde, 2-chloroacrolein (also known as 2-chloroprop-2-
enal). The information presented herein is intended to support research and development
activities by providing key spectral parameters for the identification and characterization of this
compound. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring
such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-
chloroacrolein. Due to the limited availability of direct experimental data in publicly accessible
literature, some values are supplemented with data from closely related analogs and
theoretical predictions to provide a more complete profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
For 2-chloroacrolein, the tH NMR spectrum is expected to show three distinct signals
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corresponding to the aldehydic proton and the two vinylic protons.

) Chemical Shift () o Coupling Constant
Proton Assignment Multiplicity
(Ppm) (J) (Hz)

Singlet (or very small
Aldehyde (-CHO) 9.31[1] _ N/A

coupling)
Vinylic (=CHz) 6.72[1] Doublet Not available
Vinylic (=CHz2) 6.57[1] Doublet Not available

Note: While the chemical shifts for the vinylic protons have been reported, the geminal coupling
constant (3JHH) between them is not specified in the available literature. Typically, for terminal

methylene protons, this value can range from 0 to 3 Hz.
13C NMR (Carbon-13 NMR)

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Although direct
experimental 13C NMR data for 2-chloroacrolein is not readily available, predicted chemical
shifts can be estimated based on the analysis of similar structures.

Carbon Assignment Predicted Chemical Shift (d) (ppm)
Carbonyl (C=0) 185 - 195
vinylic (-C(Cl)=) 130 - 140
Vinylic (=CH2) 125 - 135

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-chloroacrolein is expected to exhibit characteristic absorption bands for the
carbonyl group, the carbon-carbon double bond, and the carbon-chlorine bond.
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Expected Wavenumber

Vibrational Mode Intensity
(cm~)
C=0 Stretch (Aldehyde) 1680 - 1700 Strong
C=C Stretch (Alkene) 1620 - 1640 Medium
=C-H Stretch (Vinylic) 3000 - 3100 Medium
C-CI Stretch 600 - 800 Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of 2-
chloroacrolein are listed below. The presence of chlorine would result in a characteristic M+2
isotopic pattern with an intensity ratio of approximately 3:1.

Adduct Predicted m/z
[M]* 89.987

[M+H]* 90.995
[M+Na]* 112.976
[M-H]~ 88.980

Experimental Protocols

The following sections outline generalized methodologies for acquiring the spectroscopic data
presented above. These protocols are intended as a guide and may require optimization based
on the specific instrumentation and sample characteristics.

NMR Spectroscopy
Sample Preparation:

» Dissolve approximately 5-10 mg of 2-chloroacrolein in 0.5-0.7 mL of a deuterated solvent
(e.g., CDClIs, Acetone-ds, DMSO-ds).
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e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

e Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition:

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion.

e Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30") is typically used.

e Acquisition Parameters:

[e]

Number of Scans: 16-64 (depending on sample concentration)

o

Relaxation Delay (d1): 1-5 seconds

[¢]

Acquisition Time (aq): 2-4 seconds

[e]

Spectral Width (sw): Approximately 16 ppm
13C NMR Acquisition:
e Spectrometer: A spectrometer equipped with a broadband probe.
e Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.
e Acquisition Parameters:
o Number of Scans: 1024 or more (due to the low natural abundance of 13C)
o Relaxation Delay (d1): 2-5 seconds

o Spectral Width (sw): Approximately 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):
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» Place a small drop of neat 2-chloroacrolein between two salt plates (e.g., NaCl or KBr).
¢ Gently press the plates together to form a thin liquid film.
FTIR Acquisition:
o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition Parameters:
o Scan Range: 4000 - 400 cm™—1
o Number of Scans: 16-32
o Resolution: 4 cm

e Abackground spectrum of the clean, empty salt plates should be acquired and subtracted
from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

e Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, 2-chloroacrolein is
well-suited for GC-MS analysis. A dilute solution in a volatile solvent (e.g., dichloromethane
or hexane) can be injected into the GC.

» Direct Infusion: A dilute solution can be directly infused into the mass spectrometer's ion

source.
lonization Method:

» Electron lonization (El): This is a common method for GC-MS and provides detailed
fragmentation patterns.

» Electrospray lonization (ESI) or Chemical lonization (Cl): These are softer ionization
techniques that can be used to primarily observe the molecular ion.

Mass Analyzer:
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e A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of a chemical compound like 2-chloroacrolein.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of 2-
chloroacrolein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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